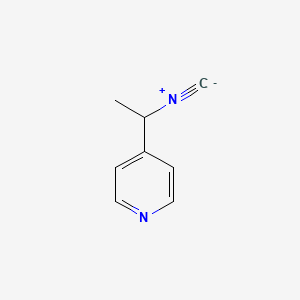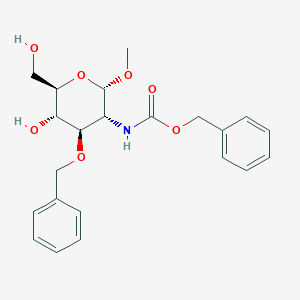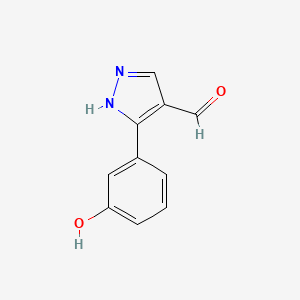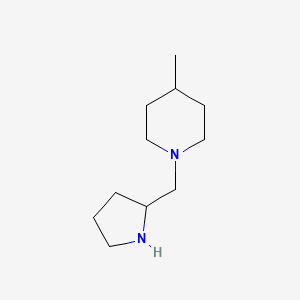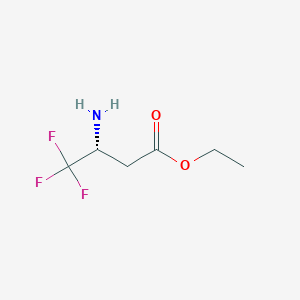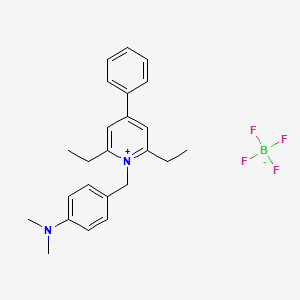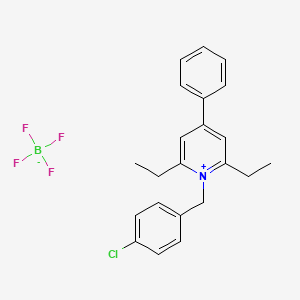![molecular formula C17H14F6N2O5 B3043578 Methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoate CAS No. 886762-33-0](/img/structure/B3043578.png)
Methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoateμ has been used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, and stem cell research. In cancer research, this compoundμ has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. In neurodegenerative disease research, this compoundμ has been used to study the role of p53 in Alzheimer's disease and Parkinson's disease. In stem cell research, this compoundμ has been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts and chondrocytes.
Mecanismo De Acción
Methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoateμ is a specific inhibitor of p53-mediated transcriptional activation. It binds to the p53 protein and prevents it from binding to DNA, thereby inhibiting the transcription of p53 target genes. This leads to a reduction in p53-dependent apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compoundμ has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting p53-mediated transcriptional activation, this compoundμ has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. This compoundμ has also been shown to inhibit the activity of Hsp70, a chaperone protein that plays a key role in protein folding and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoateμ in lab experiments is its specificity for p53-mediated transcriptional activation. This allows researchers to study the role of p53 in cellular processes and disease mechanisms without affecting other cellular pathways. However, one limitation of using this compoundμ is its relatively short half-life, which requires frequent dosing in cell culture and animal models.
Direcciones Futuras
There are several future directions for research on Methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoateμ. One area of interest is the development of more potent and selective inhibitors of p53-mediated transcriptional activation. Another area of interest is the use of this compoundμ in combination with other drugs or therapies to enhance its efficacy in cancer treatment. Finally, the role of this compoundμ in other cellular pathways and disease mechanisms, such as autophagy and inflammation, warrants further investigation.
In conclusion, this compoundμ is a valuable tool for scientific research due to its specificity for p53-mediated transcriptional activation and its wide range of biochemical and physiological effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Propiedades
IUPAC Name |
methyl 4-[[4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O5/c1-27-15(26)10-2-4-11(5-3-10)28-7-12-24-13(29-8-16(18,19)20)6-14(25-12)30-9-17(21,22)23/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRLEWDNXZBWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NC(=CC(=N2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)
